1,6,7,8-Tetrachlorodibenzofuran

Description

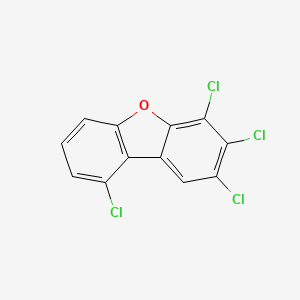

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6,7,8-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-6-2-1-3-8-9(6)5-4-7(14)10(15)11(16)12(5)17-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJMOXYETDLOPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C3=CC(=C(C(=C3O2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232546 | |

| Record name | 1,6,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-33-0 | |

| Record name | 1,6,7,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6,7,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ7165USY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Global Distribution of 1,6,7,8 Tetrachlorodibenzofuran

Formation Pathways and Mechanisms

1,6,7,8-Tetrachlorodibenzofuran (1,6,7,8-TCDF) is a member of the polychlorinated dibenzofuran (B1670420) (PCDF) family. These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and thermal processes.

The formation of PCDFs, including 1,6,7,8-TCDF, is often associated with the production of chlorinated organic chemicals. nih.gov One significant historical source was the manufacturing of polychlorinated biphenyls (PCBs). caymanchem.com During the synthesis of certain PCB congeners through reactions like the Ullmann reaction, PCDFs can be formed as unwanted byproducts. caymanchem.com The production of other chlorinated compounds, such as chlorophenols and their derivatives, which have been used as pesticides, can also lead to the formation of PCDFs. nih.gov Additionally, the bleaching of wood pulp in the paper manufacturing industry using chlorine has been identified as a source of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs. nih.govnih.gov

Combustion processes are a major source of PCDF release into the environment. nih.gov The incineration of municipal and industrial waste, especially that containing chlorinated materials like polyvinyl chloride (PVC), can generate PCDFs. wikipedia.org Incomplete combustion in these processes provides the conditions for the formation of these compounds. wikipedia.org Fires involving transformers and other electrical equipment containing PCBs have also been a significant source of PCDF emissions. epa.gov Furthermore, the burning of wood and fossil fuels, particularly in the presence of chlorine, can contribute to the atmospheric burden of these compounds. epa.gov The recycling of metal cables, which often involves burning off PVC insulation, is another identified source of PCDF formation. wikipedia.org

The fundamental mechanism for PCDF formation involves the cyclization of precursor molecules. For instance, intramolecular cyclization reactions of predibenzofurans can lead to the formation of the dibenzofuran structure. wikipedia.org In industrial processes involving chlorinated phenols, intermolecular condensation of ortho-chlorophenols can also result in PCDF formation. wikipedia.org

Once in the environment, PCDFs can undergo photochemical reactions. Photolysis is a major degradation pathway for these compounds in water, although the process can be slow. nih.gov The rate of photolysis is influenced by factors such as the presence of organic molecules, which can either enhance or inhibit the degradation. nih.gov Sunlight can degrade 2,3,7,8-TCDD in natural waters with a half-life that varies with the season. nih.gov It has also been noted that less chlorinated PCBs can be formed from the photolysis of more chlorinated congeners. nih.gov

Environmental Fate and Transport Processes

The environmental behavior of 1,6,7,8-TCDF is governed by its chemical properties, which lead to its persistence and distribution across various environmental compartments.

Due to their low water solubility and high lipophilicity (fat-loving nature), PCDFs, including 1,6,7,8-TCDF, tend to adsorb strongly to soil, sediments, and organic matter. epa.govwikipedia.org In the atmosphere, they can exist in both the vapor phase and adsorbed to particulate matter, allowing for long-range transport. wikipedia.org This atmospheric transport is a key mechanism for their global distribution, leading to their presence in even remote ecosystems. When released into water, a significant portion of PCDFs becomes associated with suspended solids and sediments, which act as a major environmental sink. epa.gov Their migration in soil is generally limited due to strong binding to soil particles. epa.gov

The lipophilic nature of 1,6,7,8-TCDF and other PCDFs results in their tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. epa.govslideshare.net As these compounds are passed up the food chain from lower to higher trophic levels, their concentration increases at each step, a phenomenon called biomagnification. epa.govslideshare.net This leads to the highest concentrations being found in top predators.

Studies have shown the presence of PCDDs and PCDFs in various organisms within aquatic and marine environments. epa.gov The potential for biomagnification is related to a chemical's octanol-water partition coefficient (Kow), with uptake efficiency generally increasing with a higher log Kow, although this relationship can be influenced by metabolism. clu-in.org Research on polychaete worms has demonstrated the bioaccumulation of various PCDF congeners from sediments. frontiersin.org The biota-to-sediment accumulation factor (BSAF), a measure of bioaccumulation from sediment, has been observed to vary among different PCDF congeners, with a general trend of decreasing accumulation for more highly chlorinated congeners. frontiersin.org

Advanced Analytical Methodologies for 1,6,7,8 Tetrachlorodibenzofuran Congeners

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) Applications

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is universally recognized as the "gold standard" for the definitive analysis of polychlorinated dibenzofurans (PCDFs), including 1,6,7,8-TCDF. waters.comchromatographyonline.comwaters.comresearchgate.net This technique offers the unparalleled sensitivity and selectivity required to detect and quantify these compounds at the ultra-trace levels at which they occur and are regulated. waters.com

The gas chromatography component utilizes high-resolution capillary columns, typically with non-polar or semi-polar stationary phases, to achieve chromatographic separation of the various PCDF congeners from each other and from other chlorinated compounds. nih.gov The ability to separate toxic isomers, such as those with chlorine atoms in the 2,3,7,8-positions, from their less toxic counterparts is critical for accurate risk assessment. waters.com

The mass spectrometer is operated at a high resolving power (typically ≥10,000), which allows for the differentiation of target analytes from background interferences with the same nominal mass. waters.com By measuring the exact mass of the ions to four decimal places, HRMS provides a high degree of certainty in compound identification. waters.com The analysis is typically performed in the Selected Ion Monitoring (SIM) mode, where the instrument is set to detect specific ions characteristic of the native and isotopically-labeled PCDF congeners, further enhancing selectivity and sensitivity. epa.gov Regulatory frameworks, such as U.S. EPA Method 1613, mandate the use of HRGC-HRMS for the analysis of tetra- through octa-chlorinated dioxins and furans in various matrices. epa.gov

While HRGC-HRMS is the benchmark, alternative methods such as gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS) are being developed as cost-effective options for monitoring programs. nih.gov Additionally, atmospheric pressure gas chromatography (APGC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful tool, offering high sensitivity and reduced fragmentation compared to traditional electron ionization (EI) sources. chromatographyonline.comwaters.com

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

The analysis of 1,6,7,8-TCDF requires meticulous sample preparation and extraction procedures to isolate the target analytes from complex matrices and remove interfering substances. researchgate.net These steps are often the most labor-intensive and time-consuming part of the analytical process. researchgate.net The choice of method depends heavily on the sample matrix, which can range from water and soil to biological tissues and industrial effluents. nih.govepa.gov

A general workflow for sample preparation involves:

Spiking: The sample is spiked with a suite of ¹³C-labeled internal standards, including a labeled analog for each homologous group of PCDFs. This isotope dilution technique is crucial for accurate quantification, as it corrects for losses during the extraction and cleanup stages. nih.govwaters.com

Extraction: The goal is to efficiently transfer the PCDFs from the sample matrix to an organic solvent. Common techniques include:

Soxhlet extraction: A classic and robust method used for solid samples like soil, sediment, and fly ash.

Pressurized Fluid Extraction (PFE): A more modern and automated technique that uses elevated temperatures and pressures to reduce solvent consumption and extraction time. researchgate.net

Liquid-Liquid Extraction: Used for aqueous samples.

Column Extraction: For solid samples that have been dried and powdered, often by grinding with anhydrous sodium sulfate. iupac.org

Cleanup (Purification): This is a critical multi-step process to remove co-extracted interfering compounds such as lipids, polychlorinated biphenyls (PCBs), and other organochlorine pesticides that can compromise the chromatographic analysis. nih.govsigmaaldrich.com The cleanup typically involves multi-column chromatography using a combination of adsorbents:

Acid/Base Modified Silica Gel: To remove acidic and basic interferences and oxidize lipids. sigmaaldrich.com

Alumina: To separate PCDFs from some PCBs.

Florisil: Anhydrous magnesium silicate (B1173343) used for further purification. iupac.org

Activated Carbon: Often used to separate non-planar compounds (like most PCBs) from the planar PCDF and PCDD molecules. sigmaaldrich.com

The final extract is concentrated to a small volume, a recovery (or syringe) standard is added, and the sample is ready for HRGC-HRMS analysis. waters.com

Isomer-Specific Quantification and Method Detection Limits

Quantification of 1,6,7,8-TCDF is performed using the isotope dilution method, which is a key feature of regulatory methods like EPA 1613. epa.gov The concentration of the native analyte is calculated by comparing the response of the native compound to the response of its corresponding ¹³C-labeled internal standard, which was added at a known concentration at the beginning of the sample preparation. nih.govepa.gov

This approach requires the establishment of relative response factors (RRFs) for each congener from the analysis of calibration standards containing known concentrations of both native and labeled compounds. epa.gov

Table 1: Example Method Detection Limits (MDLs) for Tetrachlorodibenzofurans

This table presents typical detection limits reported in analytical literature and methods. Actual MDLs are laboratory and matrix-specific and must be determined experimentally.

| Analyte Group | Matrix | Method | Typical Detection Limit | Reference |

|---|---|---|---|---|

| 2,3,7,8-TCDF | Wastewater | EPA Method 613 | 10 pg/L (ppq) | epa.gov |

| TCDFs | Water | EPA Method 1613 | 1.1 pg/L (ppq) | epa.gov |

| TCDFs | Soil/Sediment | EPA Method 1613 | 0.1 ng/kg (ppt) | epa.gov |

| PCDD/Fs | Human Fat | HRGC-HRMS | Low ppq range | nih.gov |

The ability to achieve extremely low method detection limits (MDLs) is a hallmark of these advanced analytical methods. For aqueous samples, detection limits are often in the low picogram per liter (pg/L) or parts-per-quadrillion (ppq) range. nih.govnih.gov For solid samples like soil and sediment, MDLs are typically in the nanogram per kilogram (ng/kg) or parts-per-trillion (ppt) range. epa.gov The exceptional sensitivity of modern HRGC-HRMS systems allows for the detection of femtogram (fg) quantities of material injected onto the chromatographic column. thermofisher.com

Development and Validation of Analytical Standards and Reference Materials

The accuracy of any PCDF analysis is fundamentally dependent on the quality and reliability of the analytical standards and reference materials used for calibration and validation. dspsystems.eu The development of these materials is a highly controlled and rigorous process.

Certified Reference Materials (CRMs) and standard solutions are produced by specialized manufacturers and often accredited under international standards such as ISO 17034. lgcstandards.com The process typically involves:

Total Synthesis: Each native and isotopically-labeled congener is synthesized from well-characterized starting materials. dspsystems.eu

Purity and Identity Verification: The identity, isomeric specificity, and chemical purity of the synthesized material are rigorously tested using multiple analytical techniques. Purity specifications are typically greater than 98% for native standards and greater than 97% for ¹³C-labeled standards. dspsystems.eu

Gravimetric Preparation: Standard solutions are prepared gravimetrically, where both the analyte and the solvent are weighed using high-precision balances to minimize uncertainty. dspsystems.eu

Quality Control and Certification: The final certified standards undergo extensive quality control testing to verify concentration and ensure homogeneity. A comprehensive Certificate of Analysis (CoA) is provided, detailing traceability and analytical results. dspsystems.eu

Validation of these standards and the analytical methods themselves often involves participation in international round-robin studies. dspsystems.eu In these studies, multiple independent laboratories analyze the same reference materials, and the consensus values are used to confirm the accuracy of the certified concentrations. dspsystems.eu For instance, a 1987 round-robin study of 17 individual PCDD and PCDF solution standards found that the consensus average values from multiple expert labs were within 4% of the manufacturer's reported values for 15 of the 17 compounds, demonstrating a high degree of accuracy. dspsystems.eu

Congener Specific Research and Isomer Profile Analysis of Polychlorinated Dibenzofurans

Importance of Chlorination Pattern and Substitution (e.g., 2,3,7,8-Substitution)

The toxicity and biological activity of polychlorinated dibenzofurans are not uniform across all congeners; they are profoundly influenced by the number and, more critically, the positions of chlorine atoms on the dibenzofuran (B1670420) molecule. Of paramount importance is the substitution pattern at the lateral 2, 3, 7, and 8 positions.

Compounds that have chlorine atoms at all four of these lateral positions are considered "dioxin-like." epa.gov This specific spatial arrangement allows the molecule to bind to the aryl hydrocarbon receptor (AhR), a protein within cells that acts as a ligand-activated transcription factor. wikipedia.orgornl.gov The binding to this receptor is a key step that initiates a cascade of biochemical and toxic responses. wikipedia.org The most potent and well-studied of these compounds is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which serves as the benchmark for this class of chemicals. wikipedia.org

Polychlorinated dibenzofurans (PCDFs) that are substituted at the 2,3,7,8 positions are structurally similar to TCDD and can elicit comparable toxic effects. epa.gov For this reason, only the 2,3,7,8-substituted PCDD and PCDF congeners are typically considered for toxicological evaluation in risk assessments. nih.gov In contrast, 1,6,7,8-Tetrachlorodibenzofuran lacks the critical chlorine atom at the 2 and 3 positions. This structural difference means it does not conform to the 2,3,7,8-substitution pattern required for significant AhR binding and, consequently, it is not classified as a "dioxin-like" compound within the established toxic equivalency framework.

Congener Profiles and Fingerprinting for Environmental Source Identification

Polychlorinated dibenzofurans are not manufactured commercially for any product but are formed as unintentional byproducts in various industrial and combustion processes. eurofins.de These processes, such as waste incineration, metal smelting, and chemical manufacturing, each produce a characteristic mixture of different PCDF congeners. eurofins.de The specific distribution and relative abundance of these congeners create a unique chemical signature, often referred to as a "congener profile" or "fingerprint."

By analyzing the congener profile of a PCDF mixture found in an environmental sample (e.g., soil, sediment, or air), scientists can trace the contamination back to its likely origin. For example, urban areas often show a typical pattern where Octachlorodibenzofuran (OCDF) and 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) are major contributors. In contrast, areas near incinerators or certain industrial complexes may have a higher proportion of 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (2,3,4,7,8-PeCDF). Detailed analysis of these fingerprints is a powerful tool for environmental forensics, helping to identify pollution sources and inform remediation strategies.

Toxic Equivalency Factor (TEF) Concept and its Application in Environmental Mixture Assessment

Environmental contamination rarely involves a single chemical; more often, it consists of a complex mixture of related compounds with varying degrees of toxicity. wikipedia.org To assess the cumulative risk posed by mixtures of dioxin-like compounds, a specialized method known as the Toxic Equivalency (TEQ) concept was developed. wikipedia.orgnih.gov This approach uses Toxic Equivalency Factors (TEFs) to express the toxicity of individual dioxin-like congeners in relation to the most toxic form, 2,3,7,8-TCDD, which is assigned a TEF of 1.0. wikipedia.orgornl.gov

A TEF is an estimate of a compound's relative toxicity, derived from a comprehensive review of scientific data. epa.gov To be included in the TEF system, a compound must meet several criteria: it must be structurally similar to PCDDs or PCDFs, it must bind to the AhR, and it must elicit AhR-mediated toxic responses. wikipedia.org Crucially, only congeners with 2,3,7,8-substitution meet these criteria. Therefore, congeners like this compound, which are not substituted at all four lateral positions, are not assigned TEF values by regulatory bodies like the World Health Organization (WHO) or the U.S. Environmental Protection Agency (EPA). ornl.govnih.gov

The total toxic equivalency (TEQ) of a sample is calculated by multiplying the concentration of each individual dioxin-like congener by its respective TEF and then summing the results. clu-in.orgvu.nl This provides a single, risk-adjusted value that represents the combined toxicity of the mixture as if it were an equivalent mass of 2,3,7,8-TCDD. nih.govvu.nl This TEQ value is then used for risk characterization and regulatory control. wikipedia.org

Below is an interactive table of the 2005 WHO Toxic Equivalency Factors for human and mammalian risk assessment for select PCDF congeners. Note the absence of a TEF for non-2,3,7,8-substituted congeners like this compound.

| PCDF Congener | WHO 2005 TEF Value |

|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| Octachlorodibenzofuran (OCDF) | 0.0003 |

| This compound | Not Assigned |

Environmental Degradation and Transformation Pathways of 1,6,7,8 Tetrachlorodibenzofuran

Bioremediation and Microbial Degradation Mechanisms

The bioremediation of PCDFs is a promising area of research, offering a potentially cost-effective and environmentally sound method for decontaminating polluted sites. Microbial degradation is a key component of this approach, involving various enzymatic processes that can break down these persistent organic pollutants.

Under anaerobic conditions, a crucial microbial process for the breakdown of highly chlorinated compounds is reductive dehalogenation. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, leading to less chlorinated and generally less toxic congeners. Research on various dioxin-like compounds has shown that microorganisms in environments such as river sediments can dechlorinate these substances. For instance, studies on 2,3,7,8-TCDD have demonstrated its degradation by 30% over seven months in the presence of microorganisms from Passaic River sediments, resulting in an increase in less chlorinated forms. nih.gov Similarly, octachlorodibenzodioxin (OCDD) was observed to be converted to less chlorinated forms under similar conditions. nih.gov While specific studies on the reductive dehalogenation of 1,6,7,8-TeCDF are limited, it is plausible that this compound could undergo similar anaerobic degradation pathways, given its chlorinated structure.

In aerobic environments, oxidative pathways are the primary mechanism for the microbial degradation of aromatic compounds. For PCDFs, this often involves the action of dioxygenase enzymes. These enzymes can introduce two hydroxyl groups onto the aromatic rings, initiating the cleavage of the furan (B31954) ring structure.

The biodegradation of persistent compounds like 1,6,7,8-TeCDF is not dependent on a single microbial species but rather on the complex interactions within a microbial community. The dynamics of this community and various ecological factors play a critical role in the extent and rate of degradation.

Studies on the biodegradation of 2,3,7,8-TCDD have shown that the composition of the microbial community and the availability of other carbon sources can significantly impact degradation rates. nih.gov For instance, in some enrichment cultures, the degradation of TCDD was highest when a solvent like dimethyl sulfoxide (B87167) (DMSO) was the sole carbon and energy source. nih.gov The addition of other compounds, such as vanillin, could either enhance or inhibit degradation depending on the concentration. nih.gov Genera such as Bordetella, Sphingomonas, Proteiniphilum, and Rhizobium have been correlated with increased biodegradation of TCDD. nih.gov These findings suggest that for effective bioremediation of sites contaminated with 1,6,7,8-TeCDF, it is crucial to understand and potentially manipulate the local microbial community and environmental conditions.

Photolytic and Chemical Degradation Studies

In addition to microbial processes, abiotic factors such as sunlight and chemical reactions can contribute to the degradation of 1,6,7,8-TeCDF in the environment.

Chemical oxidation is a potential remediation strategy for PCDF-contaminated materials. One approach involves the use of strong oxidizing agents. For instance, heat-activated persulfate has been shown to be effective in destroying PCDD/Fs in laboratory settings. researchgate.net Another method is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), which can oxidize TCDD to less chlorinated and more biodegradable byproducts. researchgate.net While these studies focus on PCDD/Fs in general or on TCDD specifically, the underlying chemistry suggests that similar oxidative degradation could be applied to 1,6,7,8-TeCDF.

The rate of degradation of PCDFs is significantly influenced by various environmental factors. Photolysis, or the breakdown of compounds by light, is a major degradation pathway for these compounds in aquatic environments and on surfaces exposed to sunlight.

The rate of photolytic degradation is dependent on factors such as the wavelength and intensity of light, the presence of sensitizing agents in the water, and the degree of chlorination of the PCDF molecule. For example, the aquatic photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) was found to be 240 times faster in natural lake water compared to distilled water, indicating the important role of naturally occurring sensitizers. ias.ac.in Studies on 2,3,7,8-TCDD have shown that its photolysis half-life at the water's surface can range from 21 hours in summer to 118 hours in winter. epa.gov The presence of organic matter can also affect photolysis rates. nih.gov

In soil, the persistence of these compounds is much greater, with half-lives potentially extending for many years, especially when not exposed to direct sunlight. epa.gov The strong binding of PCDFs to soil organic matter can limit their availability for degradation by both microbial and photolytic processes. nih.gov

Table of Research Findings on the Degradation of Chlorinated Dioxins and Furans

| Compound/Group | Degradation Method | Key Findings | Reference |

| Polychlorinated Dibenzo-p-dioxins/Furans (PCDD/Fs) | Heat-activated persulfate | Effective for destruction in laboratory settings. | researchgate.net |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | Fenton's Reagent | Up to 99% transformation to more biodegradable compounds. | researchgate.net |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Anaerobic microbial degradation | Approximately 53% transformation under anaerobic conditions. | researchgate.net |

| 2,3,4,7,8-Pentachlorodibenzofuran | Aquatic photodegradation | 240-fold faster degradation in natural water vs. distilled water. | ias.ac.in |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Microbial community degradation | 95% degradation in 60 days with DMSO as the sole carbon source. | nih.gov |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | Photocatalytic degradation with Ti-Si oxide | 98-99% degradation after 70 minutes under UV irradiation. | nih.gov |

| Chlorinated Dibenzofurans/Dioxins | Bacterial degradation (angular dioxygenases) | Degradation of various congeners, with efficiency dependent on chlorine substitution. | nih.gov |

| Hexachlorinated Dioxins | Fungal degradation (Phanerochaete sordida) | 70-75% degradation. | nih.gov |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Aquatic photolysis | Half-life of 21 hours in summer and 118 hours in winter at the water's surface. | epa.gov |

Thermal Decomposition Processes and Strategies of 1,6,7,8-Tetrachlorodibenzofuran

The thermal decomposition of polychlorinated dibenzofurans (PCDFs), including this compound, is a critical area of environmental chemistry, primarily associated with waste incineration and the remediation of contaminated sites. While detailed experimental studies focusing exclusively on the 1,6,7,8-TCDF isomer are limited, the general principles and strategies governing the thermal breakdown of tetrachlorodibenzofurans (TCDFs) and other PCDFs are well-established through extensive research on municipal, industrial, and hazardous waste incineration.

Thermal treatment strategies aim to alter the chemical and physical characteristics of waste through processes at elevated temperatures. cdc.gov Incineration, a common thermal treatment technology, utilizes high temperatures in the presence of oxygen to break down hazardous compounds like 1,6,7,8-TCDF. cdc.govnih.gov The effectiveness of this decomposition is heavily dependent on the operational conditions of the incinerator, particularly temperature, residence time, and the presence of oxygen.

Research has shown that high temperatures are crucial for the effective destruction of PCDFs. For instance, studies on PCDF-contaminated soils have demonstrated that a primary furnace operating at temperatures between 750°C and 850°C can achieve over 99.99% removal efficiency for PCDD/Fs. epa.govmoenv.gov.tw To ensure even more complete breakdown, a secondary combustion chamber is often employed, operating at even higher temperatures, such as 1200°C, which can yield a decomposition efficiency greater than 98%. epa.gov Regulations for incinerators often mandate specific operational conditions to minimize dioxin emissions, such as maintaining a combustion temperature of at least 850°C and ensuring a sufficient gas retention time (e.g., two seconds in new incinerators). wikipedia.org

However, the process of thermal decomposition is complex. In some cases, the conditions within an incinerator can inadvertently lead to the formation of new PCDF molecules through a process known as de novo synthesis. This can occur during the cooling phase of the flue gases, where precursor compounds can react to form PCDFs. moenv.gov.tw Furthermore, incomplete combustion or pyrolysis of chlorine-containing products, such as polyvinyl chloride (PVC) and polychlorinated biphenyls (PCBs), at temperatures below 1200°C can also be a source of PCDF formation. caymanchem.com

The table below summarizes key findings from research on the thermal treatment of PCDF-contaminated materials, which provides a framework for understanding the decomposition of this compound.

| Treatment Technology | Temperature Range (°C) | Removal/Decomposition Efficiency | Key Findings |

| Two-Stage Incineration of Contaminated Soil | Primary: 750 - 850; Secondary: 1200 | >99.99% (Primary); >98% (Secondary) | High temperatures are highly effective for destruction, but de novo synthesis can occur during cooling. epa.govmoenv.gov.tw |

| Pyrolysis of Polychlorinated Biphenyls (PCBs) | 550 - 650 (Formation); ≥700 (Destruction) | Complete destruction of parent compound and PCDFs at ≥700°C. | Demonstrates that PCDFs can be formed as byproducts from the thermal degradation of other chlorinated compounds. caymanchem.com |

| Municipal Solid Waste Incineration | ≥850 | >97% (with APCDs) | Operational standards, including minimum temperature and gas retention time, are critical for minimizing emissions. Activated carbon injection is an effective control strategy. wikipedia.org |

Source Apportionment and Environmental Source Characterization of 1,6,7,8 Tetrachlorodibenzofuran

Receptor Modeling Techniques for Environmental Data Analysis

Receptor modeling techniques are crucial tools in environmental forensics for identifying and quantifying the contributions of various sources to the concentration of pollutants at a specific location, or "receptor." researchgate.net These statistical methods analyze the chemical composition of environmental samples and compare them to the chemical "fingerprints" of known emission sources. epa.gov For complex mixtures of contaminants like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including 1,6,7,8-Tetrachlorodibenzofuran (1,6,7,8-TCDF), receptor models can help unravel the contributions of multiple overlapping sources. researchgate.net

Commonly used receptor models for PCDD/F source apportionment include Principal Component Analysis (PCA). These models examine the variance within a dataset of congener concentrations to identify patterns and group samples with similar characteristics, which can then be linked to specific source types. researchgate.net

Models have also been developed to predict the concentrations of PCDD/F congeners in different environmental compartments, such as vegetation and soil. nih.gov These models consider various pathways, including vapor-phase absorption and wet and dry particle deposition, to estimate the levels of these compounds in the environment. nih.gov

Identification of Major Anthropogenic Sources

1,6,7,8-TCDF, like other PCDFs, is not intentionally produced but is an unintentional byproduct of various industrial and combustion processes. wikipedia.orgdelaware.gov Its presence in the environment is a result of anthropogenic activities. nih.gov

Chemical Manufacturing and Industrial Processes

The manufacturing of certain chlorinated chemicals can lead to the formation of 1,6,7,8-TCDF as a contaminant. delaware.govontosight.ai Historically, the production of chlorophenols and their derivatives were significant sources of PCDD/Fs. wikipedia.org While the manufacturing of many of these chemicals has been restricted, industrial processes remain a potential source. nih.gov For instance, the synthesis of other chemical products can inadvertently generate PCDFs. ontosight.ai

Waste Incineration and Thermal Treatment Facilities

Waste incineration is a major source of PCDD/Fs, including 1,6,7,8-TCDF, released into the environment. wikipedia.orgwikipedia.orgnih.gov The combustion of municipal solid waste, hospital waste, hazardous waste, and sewage sludge can all produce these compounds. nih.govnih.gov The formation of PCDD/Fs in incinerators is a complex process influenced by factors such as combustion temperature and the presence of chlorine and metal catalysts. wikipedia.orgnih.gov Incomplete combustion provides favorable conditions for the formation of these and other products of incomplete combustion. scispace.com

The amount and type of PCDD/Fs formed can vary significantly depending on the composition of the waste being incinerated and the operational conditions of the incinerator. nih.gov For example, the presence of chlorinated materials, such as PVC plastics, in the waste stream can lead to higher emissions of PCDD/Fs. nih.gov

Pulp and Paper Industry Effluents

The pulp and paper industry, particularly mills that use chlorine bleaching processes, has been identified as a source of PCDD/Fs. nih.govepa.gov Specifically, 2,3,7,8-TCDD and 2,3,7,8-TCDF have been detected in the effluents, sludge, and pulp produced by these mills. nih.govepa.gov Although process modifications, such as the substitution of chlorine with chlorine dioxide (Elemental Chlorine Free - ECF) or the use of Totally Chlorine Free (TCF) bleaching, have significantly reduced the levels of these compounds, they can still be detected in mill effluents. rff.orgresearchgate.net

A comprehensive study of 104 pulp and paper mills in the United States found that 2,3,7,8-TCDF was detected in 97% of kraft mills and 85% of sulfite (B76179) mills. epa.gov

Biomass Burning and Diffuse Combustion Sources

The open burning of biomass, such as in forest fires and agricultural burning, is another significant source of PCDD/Fs in the ambient air. scispace.com These uncontrolled combustion processes often occur at low temperatures, which are conducive to the formation of these compounds. scispace.com

Other diffuse combustion sources, such as the burning of fossil fuels and wood for energy and in vehicles using leaded fuel, also contribute to the environmental burden of PCDD/Fs. wikipedia.orgwikipedia.orgepa.gov

Source-Specific Congener Profiles for Differentiation and Attribution

Each source of PCDD/Fs has a characteristic distribution of different congeners, often referred to as a "congener profile" or "fingerprint." epa.govdcceew.gov.au This profile is determined by the specific chemical reactions and conditions of the formation process. dcceew.gov.au By analyzing the congener profile of an environmental sample and comparing it to the profiles of known sources, it is possible to attribute the contamination to specific sources. epa.gov

For example, the congener profile from waste incineration can be different from that of pulp and paper mill effluent or chemical manufacturing byproducts. epa.gov A study on the co-combustion of coal and sewage sludge identified 1,2,3,8/1,2,3,6/1,4,6,9/1,6,7,8/1,2,3,4/2,3,6,8-TCDFs as representative congeners for the chlorophenol pathway of formation. aaqr.org

The following table provides an example of congener profiles from different sources. The relative abundance of each congener can be used in receptor models to differentiate and attribute sources.

Table 1: Illustrative PCDD/F Congener Profiles from Various Emission Sources

Table 2: List of Chemical Compounds

Molecular and Biochemical Mechanisms of Action of Dioxin Like Compounds Relevance to 1,6,7,8 Tetrachlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Activation and Binding Dynamics

The initial and critical event in the mechanism of action of 1,6,7,8-TeCDF is its binding to the AhR. nih.gov The AhR is a protein found in the cytoplasm of cells in a complex with other proteins. nih.gov

Ligand-Receptor Interactions and Signal Transduction Cascades

Upon entering a cell, a lipophilic compound like 1,6,7,8-TeCDF can bind to the AhR. This binding causes a conformational change in the receptor, leading to the dissociation of its associated proteins. spandidos-publications.com This newly formed ligand-receptor complex then translocates from the cytoplasm into the nucleus. spandidos-publications.com

Inside the nucleus, the activated AhR complex dimerizes with another protein called the Ah receptor nuclear translocator (ARNT). spandidos-publications.com This AhR-ARNT heterodimer is the transcriptionally active form that can bind to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. spandidos-publications.comnih.gov The binding of the AhR-ARNT complex to these elements initiates the transcription of a battery of genes, leading to a variety of cellular responses. wikipedia.org This signal transduction pathway can influence processes such as cell growth, differentiation, and the metabolism of other compounds. nih.gov For instance, activation of the AhR by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) has been shown to induce the expression of tumor necrosis factor-alpha (TNF-alpha) through a pathway involving the epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase (ERK). nih.gov

Transcriptional Regulation and Gene Expression Modulation (e.g., Cytochrome P450 Induction)

The binding of the AhR-ARNT complex to DREs leads to the upregulation or downregulation of a wide array of genes. wikipedia.org A well-characterized and prominent effect is the induction of genes encoding for cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family, such as CYP1A1 and CYP1B1. nih.govnih.govoup.com These enzymes are involved in the metabolism of foreign compounds (xenobiotics). nih.gov The induction of CYP1A1 is a hallmark of AhR activation by dioxin-like compounds. nih.govnih.gov

The transcriptional activation of the CYP1A1 gene is a direct consequence of the liganded AhR binding to its enhancer region. nih.gov This leads to an increased rate of transcription and subsequently higher levels of the CYP1A1 enzyme. nih.gov This induction of P450 enzymes can alter the metabolism of both endogenous and exogenous substances, which is a key component of the toxic effects of these compounds. nih.gov Beyond CYP enzymes, AhR activation can modulate the expression of a multitude of other genes involved in various cellular functions, including those related to the thyroid hormone receptor. nih.gov Studies have shown that TCDD can augment the gene expression changes mediated by the thyroid hormone receptor. nih.gov

Ubiquitin-Proteasome Pathway in AhR Degradation

The activity of the AhR is tightly regulated, and its degradation is a crucial step in terminating the signaling cascade. The primary mechanism for AhR degradation is the ubiquitin-proteasome pathway. nih.govnih.gov This system is responsible for the controlled breakdown of many cellular proteins. youtube.comyoutube.com

Following its activation and role in transcriptional regulation, the AhR protein is targeted for degradation. This process involves the attachment of multiple ubiquitin molecules, a small regulatory protein, to the AhR. nih.gov This poly-ubiquitination serves as a signal for the proteasome, a large protein complex, to recognize and degrade the AhR. youtube.com This degradation is essential for maintaining cellular homeostasis by preventing prolonged and excessive AhR signaling. pacific.edu Studies have shown that AhR activation can also influence the degradation of other proteins by inducing the expression of components of the ubiquitin-proteasome system. nih.gov For example, AhR activation has been linked to the ubiquitination and degradation of the c-Fos protein through the induction of the UbcM4 gene. nih.gov

Comparative Mechanistic Studies with Other Dioxin-Like Compounds

The molecular mechanisms of 1,6,7,8-TeCDF are shared with other dioxin-like compounds, including other polychlorinated dibenzofurans (PCDFs), polychlorinated dibenzo-p-dioxins (PCDDs), and certain polychlorinated biphenyls (PCBs). nih.govwikipedia.org The most potent and well-studied of these is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). nih.gov

The toxicity of these compounds is generally correlated with their ability to bind to and activate the AhR. nih.gov TCDD exhibits the highest affinity for the AhR and is therefore the most potent dioxin-like compound. nih.gov Other congeners, such as 2,3,4,7,8-pentachlorodibenzofuran (B44125) (2,3,4,7,8-PeCDF), also exert their toxicity through AhR activation. mdpi.com The relative potency of different dioxin-like compounds is often expressed using Toxic Equivalency Factors (TEFs), which are based on their ability to induce AhR-mediated responses relative to TCDD.

While the primary mechanism of AhR activation is common among these compounds, there can be differences in their metabolism, distribution, and the specific spectrum of gene expression changes they induce. For example, studies have shown that TCDD and diindolylmethanes can differentially induce CYP1A1, CYP1B1, and CYP19 in human adrenocortical carcinoma cells. oup.com Furthermore, co-exposure to different dioxin-like compounds can lead to complex interactions, such as the observed increase in the hepatic deposition of TCDD when co-administered with 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (HxCB). nih.gov

Metabolism and Excretion Pathways in Biological Systems

The metabolism of 1,6,7,8-TeCDF and other dioxin-like compounds is a slow process, contributing to their persistence in biological systems. nih.gov These lipophilic compounds tend to accumulate in fatty tissues. nih.gov

Role of Xenobiotic-Metabolizing Enzymes

The metabolism of dioxin-like compounds is primarily carried out by xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) system that they induce. nih.govnih.gov The induction of CYP1A1 and other P450 enzymes is a key step in their own metabolism. nih.gov These enzymes catalyze the hydroxylation of the chlorinated aromatic ring, making the compounds more water-soluble and facilitating their excretion. nih.gov

Species-Specific Metabolic Rates and Biological Half-Lives

The metabolic fate and persistence of polychlorinated dibenzofurans (PCDFs), including 1,6,7,8-Tetrachlorodibenzofuran, are highly dependent on the specific congener structure and the animal species . Metabolism is the rate-limiting step for the elimination of these lipophilic compounds, and consequently, it is a key determinant of their biological half-life and potential for bioaccumulation. scielo.brresearchgate.net

The biotransformation of PCDFs is primarily mediated by cytochrome P-450 (CYP) enzymes, particularly isoforms in the CYP1A family. scielo.br The general metabolic pathway involves hydroxylation, which increases the polarity of the compound, facilitating subsequent conjugation and excretion. scielo.br The position of the chlorine atoms on the dibenzofuran (B1670420) rings significantly influences the rate of metabolism. Congeners with chlorine atoms in the lateral positions (2, 3, 7, and 8), such as the highly toxic 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF), are more resistant to metabolism. This resistance is due to the lateral chlorine atoms hindering the enzymatic attack by CYP450. In contrast, congeners that lack the full 2,3,7,8-substitution pattern, such as this compound, are generally metabolized more readily.

While specific metabolic rate data for this compound are scarce in the literature, studies on related compounds provide insight into its likely behavior. For instance, a study on the non-2,3,7,8-substituted dioxin congener, 1,4,7,8-TCDD, showed that it was almost entirely excreted within 72 hours in rats, indicating rapid metabolism. nih.gov This contrasts sharply with the high persistence of 2,3,7,8-substituted congeners. For 2,3,7,8-TCDF, metabolism is slow, and the compound shows a tendency to concentrate in the liver and adipose tissue. nih.gov

The biological half-life of these compounds varies dramatically among species. For example, the half-life of the related compound 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) in rodents is typically in the range of weeks, whereas in humans, it can be several years. nih.govoup.com This interspecies variability is attributed to differences in metabolic capacity, body composition, and elimination pathways. nih.govwikipedia.org For 2,3,7,8-TCDF, intrinsic metabolic clearances have been shown to range from 0.45 ml/min/kg in monkeys to 2.8 ml/min/kg in mice, highlighting significant species-specific differences. nih.gov Given that this compound has two adjacent non-chlorinated carbon atoms (C2 and C3), it is predicted to be a better substrate for CYP enzymes compared to 2,3,7,8-TCDF, leading to a shorter biological half-life.

Comparative Biological Half-Lives of Selected Dioxin-like Compounds

| Compound | Species | Half-Life | Reference |

|---|---|---|---|

| 2,3,7,8-TCDD | Human | ~7.2 years | nih.gov |

| 2,3,7,8-TCDD | Rat (Female, Sprague-Dawley) | ~20 days | oup.com |

| 2,3,7,8-TCDD | Rat (Liver) | 13.6 days | nih.gov |

| 1,2,3,7,8-PeCDD | Rat | 29.5 days | researchgate.net |

| 1,4,7,8-TCDD | Rat | <72 hours (Excretion Time) | nih.gov |

Note: Data for this compound is not available. The table shows data for related compounds to illustrate the range of persistence. The half-life is highly dependent on the congener and species.

Biliary and Urinary Elimination Processes

The elimination of this compound and other PCDF congeners from the body occurs after metabolic conversion to more polar, water-soluble derivatives. The primary route of excretion for these metabolites is through the feces via biliary elimination. researchgate.netnih.govnih.gov

Biliary Elimination: The liver is the principal site of metabolism for PCDFs. scielo.br After hydroxylation by CYP enzymes, the resulting metabolites, such as hydroxylated tetrachlorodibenzofurans, are often conjugated with endogenous molecules like glucuronic acid or sulfate. nih.gov This conjugation step, catalyzed by enzymes such as UDP-glucuronosyltransferases and sulfotransferases, further increases their water solubility and facilitates their transport into the bile.

Studies in rats with bile-duct cannulation have confirmed that biliary excretion is the most important route of elimination for metabolites of dioxin-like compounds. nih.govnih.gov For the related compound 2,3,7,8-TCDF, essentially all of the radioactivity found in the bile of rats was attributable to its metabolites. nih.gov Pretreatment of rats with compounds that induce CYP enzymes, such as 2,3,7,8-TCDD, was shown to significantly increase the biliary excretion of 2,3,7,8-TCDF metabolites, confirming that metabolism is the rate-limiting step for clearance. researchgate.netnih.gov While direct studies on this compound are lacking, its structural characteristics suggest that its metabolites would also be primarily cleared via this pathway.

Primary Elimination Routes for Dioxin-like Compound Metabolites

| Compound | Species | Primary Elimination Route | Secondary Elimination Route | Key Findings | Reference |

|---|---|---|---|---|---|

| 2,3,7,8-TCDF | Rat, Mouse, Monkey | Biliary (Fecal) | Urinary | Metabolism in the liver is the rate-limiting step for excretion. | nih.gov |

| 2,3,7,8-TCDD | Rat | Biliary (Fecal) | Urinary | Metabolites are excreted primarily in feces via bile. | researchgate.net |

| 1,4,7,8-TCDD | Rat | Biliary (Fecal) | Urinary | Excretion is rapid (<72h); metabolites include hydroxylated and conjugated forms. | nih.gov |

| 2,3,7,8-TCDD Metabolites | Human | Fecal | Urinary | Feces contained the highest concentration of TCDD metabolites. | nih.gov |

Environmental Regulatory Frameworks and Policy Research Pertaining to 1,6,7,8 Tetrachlorodibenzofuran

International Conventions and Multilateral Environmental Agreements

Several international treaties address the unintentional release of PCDFs, including 1,6,7,8-TCDF. These agreements compel signatory nations to take measures to reduce and, where feasible, eliminate these pollutants.

The Stockholm Convention on Persistent Organic Pollutants (POPs): This is a global treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic. ornl.gov PCDFs are listed in Annex C of the Convention as unintentionally produced POPs. nih.gov Parties to the Convention are obligated to develop national action plans and apply "Best Available Techniques" (BAT) and "Best Environmental Practices" (BEP) to control and reduce releases from anthropogenic sources. ornl.gov

The UNECE Convention on Long-Range Transboundary Air Pollution (LRTAP) and its Protocol on POPs: Adopted in 1998 in Aarhus, Denmark, the Protocol on POPs specifically targets a list of 16 substances, which includes PCDDs/PCDFs as by-products/contaminants. nih.govepa.govwikipedia.org The ultimate objective is the elimination of any discharges, emissions, and losses of these POPs. nih.gov The Protocol requires parties to reduce their emissions of furans to below their 1990 levels and establishes specific emission limit values for sources like the incineration of municipal, hazardous, and medical waste. nih.govwikipedia.org

The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal: The Basel Convention addresses the environmentally sound management of hazardous wastes. It has established specific technical guidelines for wastes consisting of, containing, or contaminated with unintentionally produced PCDDs and PCDFs. wikipedia.orgnm.gov These guidelines provide a framework for managing dioxin-containing wastes in a manner that protects human health and the environment.

Table 1: Key International Conventions Covering 1,6,7,8-Tetrachlorodibenzofuran

| Convention | Annex/Listing | Key Requirement for PCDFs |

|---|---|---|

| Stockholm Convention | Annex C (Unintentional Production) | Parties must take measures to reduce or eliminate releases from anthropogenic sources. This includes developing action plans and using Best Available Techniques (BAT). |

| UNECE LRTAP POPs Protocol | Annex III (Substances from Unintentional Production) | Parties are obliged to reduce total annual emissions to below 1990 levels and apply emission limit values for major stationary sources. |

| Basel Convention | Annex I & VIII (Hazardous Wastes) | Defines wastes containing or contaminated with PCDFs as hazardous and provides technical guidelines for their environmentally sound management and disposal. |

National and Regional Regulatory Approaches and Guidelines

Building on international agreements, many countries and regions have implemented specific regulations and guidelines to control PCDF emissions and establish environmental quality standards.

European Union (EU): The EU has a comprehensive legal framework for dioxins and furans. Regulation (EU) 2023/915 sets maximum levels for the sum of PCDDs and PCDFs, as well as for the sum including dioxin-like PCBs, in various foodstuffs and animal feed to protect consumers. nm.gov The EU also utilizes "action levels," which are lower than maximum levels and trigger investigations to identify and reduce sources of contamination. epa.gov Furthermore, the Water Framework Directive establishes Environmental Quality Standards (EQS) for PCDDs/PCDFs in biota to protect the aquatic environment. wikipedia.orgoup.com

United States (US): The US Environmental Protection Agency (EPA) regulates dioxins and furans under multiple statutes. The Clean Air Act establishes emission standards for sources like waste incinerators. ca.gov Under the Emergency Planning and Community Right-to-Know Act (EPCRA), facilities must report their releases of dioxin and dioxin-like compounds. ca.gov The Toxic Substances Control Act (TSCA) provides the EPA with authority to require testing and regulate chemical substances that may pose an environmental or human health risk. researchgate.net Several states have also established their own guidelines. For instance, California's Office of Environmental Health Hazard Assessment (OEHHA), the Texas Commission on Environmental Quality (TCEQ), and the Minnesota Department of Health (MDH) have specific guidance and protective concentration levels for dioxins in soil or other media, often incorporating the WHO's Toxic Equivalency Factors.

Canada: Dioxins and furans are declared 'toxic' under the Canadian Environmental Protection Act (CEPA) and are targeted for virtual elimination. epa.gov The Canadian Council of Ministers of the Environment (CCME) has developed Canadian Soil Quality Guidelines and Sediment Quality Guidelines for the protection of environmental and human health. epa.gov These guidelines are expressed in toxic equivalents (TEQ) to account for the varying toxicity of different congeners.

Risk Assessment Methodologies for Environmental Management

A central challenge in regulating dioxins and furans is that they exist in the environment as complex mixtures of many different congeners, each with a unique toxicity. To address this, environmental agencies have adopted the Toxic Equivalency (TEQ) concept for risk assessment and management.

The methodology is based on the following principles:

It assumes that the toxic effects of these compounds are mediated through a common mechanism, binding to the aryl hydrocarbon receptor (AhR). nih.gov

It uses 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), the most toxic congener, as the reference compound.

A Toxic Equivalency Factor (TEF) is assigned to each congener, representing its toxicity relative to 2,3,7,8-TCDD, which has a TEF of 1.0.

The World Health Organization (WHO) has convened expert panels to establish consensus TEF values for human and mammalian risk assessment, with major re-evaluations in 1998 and 2005. nih.gov These WHO-TEFs are widely adopted by regulatory bodies worldwide. epa.gov

Crucially, the TEF system is applied only to congeners that exhibit dioxin-like toxicity, which are characterized by chlorine substitution at the 2, 3, 7, and 8 positions. Congeners that are not chlorinated in these lateral positions, such as This compound , are considered to have negligible dioxin-like activity and are therefore typically assigned a TEF of zero or are not included in TEQ calculations for regulatory purposes. epa.gov While these non-2,3,7,8-substituted congeners are monitored in some studies to understand formation processes, they are not the focus of risk assessment based on the TEF methodology.

Table 2: WHO-2005 Toxic Equivalency Factors (TEFs) for Select PCDF Congeners

| Compound | TEF Value (for Humans/Mammals) |

|---|---|

| Reference Compound | |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| Polychlorinated Dibenzofurans (PCDFs) | |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| Octachlorodibenzofuran (OCDF) | 0.0003 |

| This compound | Not Assigned (Considered negligible) |

Source: Based on data from van den Berg et al. (2006) nih.gov

Emerging Research Needs for Informing Policy Development

Despite the established regulatory frameworks, ongoing research is critical for refining policies and addressing remaining uncertainties. Key emerging research needs include:

Refining Emission Inventories: There remains significant uncertainty in emission inventories for PCDD/Fs, particularly from sources like the chemical production industry. More accurate and source-specific data are needed to effectively target emission reduction strategies.

Improving Fate and Transport Models: Research is needed to better understand and quantify how factors like changing climate, land use, and human dietary patterns influence the environmental transport and human exposure to these compounds.

Investigating Food Chain Contamination: A primary route of human exposure is through the food chain, especially animal fats. Research is needed to develop more effective intervention strategies to prevent the entry of PCDFs into animal feed and to better understand contamination dynamics in free-range and pasture-raised animal systems. nm.gov

Assessing Non-Cancer Health Risks: While cancer risk has been a major driver of regulation, dioxin-like compounds are associated with a range of non-cancer effects, including reproductive, developmental, and immune system toxicities. nm.gov Continued research is needed to better characterize these risks and incorporate them more fully into health-based guidelines.

Understanding Transgenerational Effects: Emerging research is investigating the epigenetic mechanisms, such as the dysregulation of microRNAs, by which the effects of dioxin exposure may be transmitted across generations. Understanding these pathways is crucial for assessing the long-term public health implications of environmental contamination.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 1,6,7,8-tetrachlorodibenzofuran in environmental samples?

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for isomer-specific identification, particularly due to the compound’s structural similarity to other polychlorinated dibenzofurans (PCDFs). Metabolomics approaches, such as targeted mass spectrometry, can detect metabolic perturbations in exposed organisms, offering complementary data for environmental exposure studies . For sediment analysis, isotope dilution techniques using -labeled internal standards improve accuracy in quantifying trace levels .

Q. How does the environmental persistence of this compound compare to other chlorinated dibenzofurans?

Atmospheric half-life estimates for 1,6,7,8-TCDF rely on hydroxyl radical reaction kinetics, with predicted degradation rates slower than less chlorinated congeners due to reduced vapor pressure (9.21 × 10 mm Hg) and increased adsorption to particulate matter. Sediment-bound TCDF exhibits long-term persistence, with bioaccumulation factors influenced by organic carbon content and redox conditions .

Q. What are the primary biotic and abiotic pathways for 1,6,7,8-TCDF mobilization in aquatic ecosystems?

Emerging aquatic insects (e.g., Chironomidae) act as biotic vectors, transferring TCDF from contaminated sediments to higher trophic levels. Abiotic pathways include resuspension during dredging activities and photolytic degradation under solar radiation, though the latter is less efficient compared to thermal degradation .

Advanced Research Questions

Q. How can conflicting toxicity data for 1,6,7,8-TCDF be resolved in risk assessment models?

Discrepancies in toxic equivalency factors (TEFs) arise from differences in toxicokinetics (e.g., tissue-specific accumulation vs. administered dose). A tiered approach is recommended:

Q. What experimental designs optimize detection of low-concentration TCDF in complex matrices?

For sediment analysis:

- Combine principal component analysis (PCA) of organic carbon, grain size, and radionuclide data to identify TCDF hotspots.

- Use accelerated solvent extraction (ASE) with toluene/nonanol mixtures, followed by cleanup on Florisil columns to reduce matrix interference . For biological tissues:

- Employ immunoassays with monoclonal antibodies (e.g., S2B1) specific to non-ortho-substituted congeners, minimizing cross-reactivity with co-planar PCBs .

Q. How does the photolytic degradation of 1,6,7,8-TCDF under solar radiation differ from thermal degradation?

Solar photolysis (λ > 290 nm) generates hydroxyl radicals that cleave chlorine substituents, yielding less chlorinated byproducts. In contrast, thermal degradation (>500°C) produces higher-molecular-weight polycyclic aromatic hydrocarbons (PAHs). Experimental setups using thermal photolytic reactor systems (TPRS) demonstrate enhanced degradation efficiency under combined thermal and photolytic conditions .

Q. What metabolomic biomarkers indicate sublethal TCDF exposure in model organisms?

Targeted metabolomics in mice reveals hepatic steatosis markers, including elevated triglycerides (TG) and free fatty acids (FFA), alongside suppression of peroxisome proliferator-activated receptor alpha (PPARα) pathways. Non-targeted metabolomics identifies disrupted bile acid synthesis (e.g., increased taurocholic acid) as a sensitive endpoint for chronic exposure .

Q. How do sediment remediation strategies affect TCDF bioavailability in contaminated ecosystems?

Dredging increases short-term bioavailability via sediment resuspension, but capping with activated carbon reduces bioaccessibility by 70–90%. Field studies at Manley Hot Springs, Alaska, show post-remediation TCDF levels in surface sediments correlate with organic carbon normalization () .

Data Contradiction Analysis

Q. Why do tissue-based TEFs for 1,6,7,8-TCDF exceed dose-based values in some studies?

Toxicokinetic differences, such as prolonged hepatic sequestration and enterohepatic recirculation, amplify tissue-specific toxicity despite lower administered doses. For example, REP (relative potency) values derived from liver concentrations in rats are 1.5–2× higher than dose-based estimates, necessitating matrix-specific TEF adjustments in risk models .

Q. What explains variability in TCDF detection limits across analytical platforms?

GC-HRMS achieves sub-parts-per-trillion (ppt) detection but requires extensive sample cleanup. Immunoassays offer rapid screening (detection limit ~10 ppt) but may underestimate total TEQs due to antibody specificity gaps. Method validation via inter-laboratory comparisons (e.g., EPA Methods 1613/8290) is critical for harmonizing data .

Methodological Tables

Table 1. Key Physicochemical Properties of 1,6,7,8-TCDF

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHClO | |

| Melting Point | 210.5°C | |

| Vapor Pressure | 9.21 × 10 mm Hg | |

| Log | 6.2 (estimated) | |

| Water Solubility | 0.02 µg/L (25°C) |

Table 2. Comparison of Analytical Methods for TCDF Detection

| Method | Detection Limit | Strengths | Limitations |

|---|---|---|---|

| GC-HRMS | 0.1 pg/g | Isomer-specific, high accuracy | Costly, labor-intensive |

| Immunoassay (S2B1) | 10 pg/g | Rapid screening, field applicability | Cross-reactivity with PCBs |

| Metabolomics (LC-MS) | 1 ng/mL | Mechanistic insights | Requires complex data processing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.